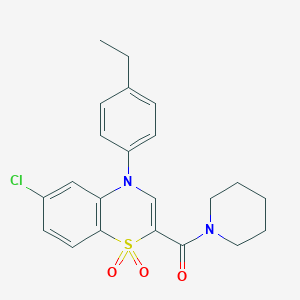

6-chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

This compound is a benzothiazine derivative characterized by a 1,1-dione core, a chloro substituent at position 6, a 4-ethylphenyl group at position 4, and a piperidine-1-carbonyl moiety at position 2. The compound was first reported in 2004, and its structural determination likely involved X-ray crystallography using tools such as SHELX or WinGX for refinement and visualization .

Properties

IUPAC Name |

[6-chloro-4-(4-ethylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O3S/c1-2-16-6-9-18(10-7-16)25-15-21(22(26)24-12-4-3-5-13-24)29(27,28)20-11-8-17(23)14-19(20)25/h6-11,14-15H,2-5,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHYOOFIDLZYMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione is a complex organic compound belonging to the class of benzothiazine derivatives. Its unique molecular structure includes a benzothiazine core, a chloro substituent, and a piperidine carbonyl moiety, which may confer significant biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial and neuropharmacological potential.

The molecular formula of 6-chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione is with a molecular weight of approximately 432.9 g/mol. The presence of various functional groups allows for diverse chemical reactivity, including electrophilic substitutions and nucleophilic attacks.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H24ClN2O3S |

| Molecular Weight | 432.9 g/mol |

| Chloro Group Position | 6 |

| Ethylphenyl Group Position | 4 |

| Piperidine Carbonyl Group | 2 |

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activity, particularly in antimicrobial and neuropharmacological contexts.

Antimicrobial Activity

Recent investigations have evaluated the antimicrobial properties of 6-chloro-4-(4-ethylphenyl)-2-(piperidine-1-carbonyl)-4H-1λ6,4-benzothiazine-1,1-dione against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study conducted by , the compound was tested using the broth microdilution method. The results showed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Neuropharmacological Potential

The structural features of the compound suggest potential interactions with biological targets relevant to neuropharmacology. Preliminary data indicate possible binding affinities to adenosine receptors, which are implicated in mood regulation and anxiety disorders.

Mechanism of Action

The proposed mechanism of action involves modulation of neurotransmitter systems by interacting with specific receptors. For instance, it may inhibit enzymes involved in neurotransmitter degradation or enhance receptor activity related to serotonin and dopamine pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar benzothiazine derivatives.

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Chloro-4-(3-methoxyphenyl)-2-(piperidine-1-carbonyl)-benzothiazine | C22H23ClN2O4S | Methoxy group enhances solubility |

| 5-Fluoro-N-[2-(piperidin-1-carbonyl)phenyl]benzamide | C18H20FN3O2 | Lacks benzothiazine core |

These comparisons highlight the unique structural features that may contribute to distinct biological activities.

Comparison with Similar Compounds

Benzothiazine-1,1-dione derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent modifications. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Bioactivity: The 4-ethylphenyl group in the target compound enhances steric bulk compared to the 3,4-dimethoxyphenyl group in the Life Chemicals analog . This may influence binding pocket selectivity in enzyme targets.

Physicochemical Properties :

- The 3,4-dimethoxyphenyl analog (Life Chemicals) shows higher predicted solubility due to methoxy groups, which are more polar than ethylphenyl .

- The sulfanyl-containing derivative lacks the 4-aryl substituent, reducing molecular weight but increasing electrophilicity at the sulfur center.

Commercial Availability: The Life Chemicals analog is sold at a premium ($54–$79/mg), reflecting its use in high-throughput screening .

Structural Characterization: SHELX and WinGX remain critical tools for refining crystal structures of such derivatives, as noted in historical and modern crystallography workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.